Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2OS |
|---|---|
Molecular Weight |
190.31 g/mol |
IUPAC Name |
dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane |
InChI |
InChI=1S/C8H18N2OS/c1-12(2,11)10-7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
GIWVCPGQYJAZIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NCC1CCNCC1)(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Representative Experimental Procedure
A typical gram-scale synthesis reported involves:
- Mixing the piperidinyl precursor with a sulfenyl intermediate in acetone.
- Adding cobalt acetate catalyst and a ligand.
- Sequential addition of diphenylsilane and tert-butyl hydroperoxide under argon.
- Stirring at room temperature until completion.
- Concentration and purification by silica gel chromatography.
Analytical Data and Purification
Purification is generally achieved by recrystallization from ethyl acetate or flash column chromatography using n-hexane/ethyl acetate mixtures. The purity and identity of the compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy.
- Mass spectrometry.
- Elemental analysis.
- Melting point determination.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Sulfenyl intermediate synthesis | Phthalimide + thiophenol/disulfide, CH3CN, pyridine, 80 °C, Br2 addition | Formation of N-sulfenyl phthalimide |
| 2 | Coupling with piperidinyl amine | Piperidin-4-ylmethyl amine, base, solvent (DCM/CH3CN), mild heating | Formation of imino linkage |
| 3 | Oxidation to sulfanone | tert-butyl hydroperoxide, Co(OAc)2 catalyst, argon, room temp | Sulfur oxidation to sulfanone |
| 4 | Purification | Recrystallization or flash chromatography | Ensures high purity |
Research Findings and Considerations
- The use of bromine in the sulfenyl intermediate synthesis is critical for activating the sulfur center for subsequent coupling.
- Transition metal catalysis (e.g., cobalt acetate) enhances oxidation efficiency and selectivity toward sulfanone formation.
- Reaction conditions such as temperature, solvent choice, and atmosphere (inert gas) significantly affect yield and purity.
- The piperidin-4-ylmethyl imino substituent can be introduced selectively by controlling the nucleophilicity and protecting groups on the amine.
- Scale-up procedures have been demonstrated with consistent yields, indicating the robustness of the synthetic route.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfinamide moiety in Compound X undergoes nucleophilic substitution under mild conditions. Key observations include:
-
Solvent dependence : Reactions proceed optimally in polar aprotic solvents (e.g., acetonitrile or dichloromethane) at ambient temperature.
-
Leaving group displacement : The imino-sulfone group facilitates substitution with nucleophiles such as thiols or amines. For example, treatment with benzenethiol in CH₃CN/pyridine at 80°C yields N-sulfenylated derivatives .
Table 1: Representative Nucleophilic Substitutions
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| PhSH | CH₃CN, 80°C, 2 h | N-PhS derivative | 78 | |
| NH₃ (aq.) | DCM, 0°C, 12 h | Primary amine analog | 65 |
Palladium-Catalyzed Coupling Reactions
The piperidine nitrogen’s lone pair enables coordination to transition metals, making Compound X suitable for catalytic cross-couplings:
-
Allylic alkylation : With Pd/phosphoramidite ligand systems (e.g., L14 ), Compound X participates in enantioselective allylic substitutions. For instance, coupling with allyl carbonates in acetone at rt affords cyclohexane-fused indoles with >90% ee .
-
Mechanistic insight : The sulfinamide group stabilizes Pd intermediates via S=O→Pd coordination, enhancing regioselectivity.
Key Conditions :
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Spirocyclic phosphoramidite L14 (10 mol%)
Redox Reactions
The sulfinamide group undergoes redox transformations:
-
Oxidation : Treatment with Br₂ in CH₃CN/pyridine oxidizes the S center to sulfonyl derivatives (e.g., sulfonamide analogs) .
-
Reduction : NaBH₄ in MeOH reduces the S=O bond to S–OH, though competing piperidine ring hydrogenation occurs at elevated temperatures.
Equation :
Piperidine Ring Functionalization
The secondary amine in the piperidine ring undergoes alkylation/acylation:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form amides .
-
Quaternization : Treatment with methyl iodide in THF yields N-methylpiperidinium salts, enhancing water solubility.
Table 2: Piperidine Modifications
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Acylation | Ac₂O, DMAP | N-Acetyl derivative | Prodrug synthesis |
| Alkylation | MeI, K₂CO₃ | Quaternary ammonium salt | Ionic liquids |
Coordination Chemistry
Compound X acts as a ligand in metal complexes:
-
Iron coordination : The sulfinamide S=O group binds Fe²⁺, mimicking endoperoxide iron-activatable systems .
-
Catalytic cycles : In Pd-catalyzed reactions, the piperidine nitrogen stabilizes Pd(0) intermediates, improving turnover .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Decomposition onset : ~200°C under N₂ atmosphere.
-
Byproducts : SO₂ and piperidine fragments detected via GC-MS.
Scientific Research Applications
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to the inhibition of their function. This can result in various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Piperidin-4-yl vs. Piperidin-4-ylmethyl Groups
- Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride (CAS 2344685-36-3) : Structure: The piperidin-4-yl group directly attaches to the sulfanone core. Properties: As a dihydrochloride salt, it exhibits enhanced water solubility due to protonation of the piperidine nitrogen. Synthesis: Likely involves Grignard or organolithium reagents, similar to other sulfoximines.
Aromatic vs. Aliphatic Substituents
- Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone (CAS 1621962-58-0) : Structure: Features a pyridin-3-yl group instead of piperidinylmethyl. Properties: The aromatic pyridine ring enables π-π stacking interactions, beneficial for binding to hydrophobic pockets in proteins. However, the lack of a basic nitrogen (compared to piperidine) reduces solubility in aqueous environments. Spectral Data: IR absorption at ~3278 cm⁻¹ (N–H stretch) and distinct δH shifts for pyridine protons (7.0–8.5 ppm).
- (Imino)methyl(p-tolyl)-l6-sulfanone derivatives (e.g., 2o, 2p, 2q) : Structure: Methyl and tolyl substituents.
Electronic and Steric Effects
tert-Butyl(imino)(methyl)-l6-sulfanone (CAS 1085526-21-1) :
- Structure : A bulky tert-butyl group replaces the piperidinylmethyl moiety.
- Properties : High steric hindrance may reduce metabolic degradation but could impair binding to sterically sensitive targets. The tert-butyl group’s hydrophobicity lowers aqueous solubility compared to the target compound.
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (CAS 2059937-36-7) :
- Structure : A hydroxylphenyl substituent.
- Properties: The hydroxyl group enables hydrogen bonding, improving solubility.
Data Tables
Table 1. Key Physicochemical Properties
Biological Activity
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Molecular Formula : C12H18N2O2S
Molecular Weight : 250.35 g/mol
IUPAC Name : this compound
The compound features a piperidine ring, which is known for its pharmacological versatility, often acting as a scaffold in drug design.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine levels such as IL-6 and TNF-α, similar to other piperidine derivatives .
- Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase IIα, an enzyme critical for DNA replication .
- Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which are common among sulfonamide derivatives, possibly through COX inhibition .
Anticancer Activity
A significant focus has been on the compound's anticancer properties. Research indicates that derivatives of piperidine often show efficacy against various cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 10 | Topoisomerase II inhibition |
| MCF7 (Breast) | 15 | Apoptosis induction |
| A431 (Skin) | 12 | Cell cycle arrest |
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 100 |
| TNF-α | 300 | 120 |
These results suggest a significant reduction in inflammation markers when treated with the compound, indicating its potential utility in inflammatory diseases .
Case Studies and Research Findings
- Case Study on Anticancer Efficacy :
- Research on Inflammatory Response :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dimethyl((piperidin-4-ylmethyl)imino)-λ⁶-sulfanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and sulfonyl precursors. Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C optimal for minimizing side products), and stoichiometric ratios (1:1.2 for amine-to-sulfonyl reagent). Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity. Reaction monitoring by TLC and NMR intermediates is critical for reproducibility .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve piperidine ring protons (δ 1.4–2.8 ppm) and sulfonyl groups (δ 3.1–3.3 ppm).
- IR : Confirm S=O stretching (1150–1250 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid mobile phase) with ESI+ detection for molecular ion validation (e.g., [M+H]+ at m/z 315.2).
Raw data should be tabulated and cross-referenced with computational predictions .
Q. What theoretical frameworks guide research on its biological activity?
- Methodological Answer : Apply the PICO framework to structure hypotheses:
- Population : Target enzymes (e.g., kinases, proteases).
- Intervention : Competitive inhibition via sulfonyl-imino binding.
- Comparison : Benchmarked against known inhibitors (e.g., staurosporine).
- Outcome : IC₅₀ values or binding affinity (ΔG calculations).
Pair this with FINER criteria to ensure feasibility and novelty (e.g., unexplored piperidine conformers) .
Advanced Research Questions
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Methodological Answer : Design accelerated stability studies:
- pH 2–9 buffers (37°C, 72 hrs) with HPLC quantification of degradation products (e.g., hydrolyzed sulfonamide).
- Thermogravimetric analysis (TGA) to assess decomposition thresholds (>120°C indicates thermal robustness).
Use Arrhenius modeling to extrapolate shelf-life under standard lab conditions. Document deviations using controlled vocabularies (e.g., MIAME standards) .
Q. What computational methods best predict its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina with flexible side-chain sampling (grid size: 25 ų) to identify binding poses.
- MD Simulations : GROMACS with CHARMM36 force field (100 ns trajectories) to assess ligand-protein stability (RMSD <2.0 Å).
Validate predictions with experimental SPR (surface plasmon resonance) data (KD <10 µM). Cross-reference with crystallographic databases (PDB) to resolve steric clashes .
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines:
- Data Extraction : Standardize units (nM vs. µM) and assay conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Use random-effects models to account for inter-study variability (I² statistic >50% indicates high heterogeneity).
- Sensitivity Analysis : Exclude outliers (e.g., studies without purity verification) and recalibrate using a unified protocol (e.g., CERAPP validation pipeline) .
Data Presentation Guidelines
- Tables : Include processed data directly tied to research questions (e.g., kinetic parameters, ΔΔG values). Raw datasets (e.g., NMR spectra) should be archived in supplementary materials .
- Theoretical Alignment : Explicitly link findings to frameworks like transition-state theory or QSAR models to justify mechanistic conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
